7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride
Description
7,7-Difluorobicyclo[410]heptan-3-amine hydrochloride is a chemical compound with the molecular formula C7H11F2N·HCl It is a bicyclic amine with two fluorine atoms attached to the bicyclo[410]heptane ring system
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSQWGRQBBYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955493-70-5 | |
| Record name | 7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[4.1.0]heptane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and fluorination steps, as well as automated systems for purification and crystallization of the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, thiols
Scientific Research Applications
Medicinal Chemistry
7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride has garnered attention in medicinal chemistry for its potential as a pharmacological agent. The unique fluorinated structure enhances its binding affinity to biological targets, making it a candidate for drug development in treating various diseases.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar bicyclic structures exhibit antidepressant properties by modulating neurotransmitter systems in the brain. The fluorine substitutions may enhance these effects by improving bioavailability and receptor binding profiles.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bicyclic framework allows for diverse functionalization, making it valuable in creating novel compounds with tailored properties.
Application Example: Synthesis of Fluorinated Compounds
The compound can be utilized in the synthesis of fluorinated derivatives that are crucial in developing agrochemicals and pharmaceuticals, where fluorine often imparts desirable traits such as increased metabolic stability and lipophilicity.
Material Science
The incorporation of fluorinated compounds into materials science has been explored due to their unique physical properties, such as increased thermal stability and chemical resistance.
Research Findings: Polymer Applications
Studies have shown that polymers incorporating 7,7-difluorobicyclo[4.1.0]heptan-3-amine derivatives exhibit enhanced mechanical properties and resistance to solvents, making them suitable for applications in coatings and advanced materials.
Biological Studies
The compound's interaction with biological systems is an area of active research, particularly in understanding how fluorinated compounds influence biological pathways.
Example: Enzyme Inhibition Studies
Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride
- 7,7-Difluorobicyclo[4.1.0]heptan-4-amine hydrochloride
- 7,7-Difluorobicyclo[4.1.0]heptan-3-ol hydrochloride
Uniqueness
7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride is unique due to its specific substitution pattern on the bicyclic ring system, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by two fluorine atoms and a bicyclic framework, suggests various applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Basic Information
- IUPAC Name : this compound
- CAS Number : 1955493-70-5
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- Purity : 97% .
Structural Characteristics
The compound features a bicyclic structure with two fluorine substituents at the 7-position and an amine group at the 3-position. This configuration may influence its interaction with biological targets.
Research indicates that this compound may act through various mechanisms:
- Neurotransmitter Modulation : Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Properties : Some investigations have hinted at its efficacy against certain bacterial strains, suggesting a role in antimicrobial therapy.
- Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Study 1: Neurotransmitter Interaction
A study conducted on animal models demonstrated that administration of the compound resulted in altered levels of serotonin and dopamine, indicating its potential as a neuroactive agent. The specific pathways involved are still under investigation but suggest a promising avenue for further research into mood disorders .
Study 2: Antimicrobial Activity
In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low enough to warrant further exploration into its use as an antimicrobial agent .
Study 3: Anti-inflammatory Potential
A recent study assessed the anti-inflammatory effects of the compound in a mouse model of induced inflammation. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that it may modulate inflammatory responses effectively .
Data Table: Summary of Biological Activities
Q & A
Q. Critical Parameters :
- Catalyst selection : PTCs enhance interfacial reactivity; benzyl triethylammonium chloride improves phase mixing .
- Molar ratios : Excess fluorinating agent (2:1 vs. cyclohexene) minimizes side reactions.
- Temperature : Controlled heating (40–50°C) balances reaction rate and thermal decomposition risks.
Q. Yield Optimization :
- Lower yields (e.g., 38.8% in dichloro analogs) are often due to product loss during semi-micro extraction. Scaling up with continuous extraction systems or optimizing solvent polarity (e.g., dichloromethane/water mixtures) can mitigate losses .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions may arise from stereochemical ambiguity or impurities. Methodological approaches include:
- Multi-technique validation :
- IR spectroscopy : Confirm C-F stretches (950–1250 cm⁻¹) and amine hydrochloride peaks (2500–3000 cm⁻¹ for N-H stretches) .
- NMR : Use -NMR to verify geminal difluoro coupling (typically Δδ = 5–10 ppm). -NMR can detect cyclopropane ring protons (δ 1.0–2.5 ppm) and amine protons (δ 1.5–3.0 ppm) .
- GC-MS/HPLC : Assess purity and rule out by-products (e.g., monofluoro or hydroxylated derivatives) .
Case Study : If -NMR shows a single peak instead of a split signal, this may indicate incomplete fluorination or racemization. Repeating the fluorination step with fresh reagents or adjusting reaction time/temperature can resolve this .
What methodologies are recommended for optimizing reaction conditions to maximize yield and purity?
Advanced Research Question
Orthogonal experimental design (e.g., Taguchi or Box-Behnken) is effective for multi-variable optimization . Key factors include:
Basic Research Question
- Storage : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the amine hydrochloride. Desiccants (e.g., silica gel) mitigate moisture uptake .
- In situ stability : Avoid prolonged exposure to basic conditions (pH >8), which can deprotonate the amine and degrade the bicyclic core. Use buffered solutions (pH 4–6) for biological assays .
How can computational chemistry aid in predicting the reactivity and physicochemical properties of this compound?
Advanced Research Question
- DFT calculations : Predict fluorination energetics and transition states (e.g., Gibbs free energy barriers for carbene insertion) .
- Molecular docking : Model interactions with biological targets (e.g., GABA receptors) to guide functional group modifications .
- Solubility prediction : COSMO-RS simulations estimate solubility in solvents like DMSO or ethanol, informing formulation strategies .
What analytical techniques are critical for detecting and quantifying impurities in this compound?
Basic Research Question
- HPLC-MS : Quantifies residual solvents (e.g., chloroform) and synthetic by-products (e.g., monofluoro derivatives) .
- Elemental analysis : Validates C, H, N, and F content (±0.3% theoretical) to confirm stoichiometry .
- TGA/DSC : Assesses thermal stability and identifies decomposition pathways (e.g., HCl release above 150°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
